- Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-ones, European Journal of Organic Chemistry, 2018, 2018(13), 1572-1580
Cas no 915019-65-7 (Dactolisib)
Dactolisib structure
Product Name:Dactolisib
CAS-nummer:915019-65-7
MF:C30H23N5O
MW:469.536525964737
MDL:MFCD10565944
CID:69485
Update Time:2025-10-22
Dactolisib Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile
- 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo[4,5-c]quinolin-1-yl]phenyl]propionitrile
- BEZ235
- 2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phe...
- 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile
- Benzeneacetonitrile, 4-[2,3-dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-a,a-dimethyl-
- Bez235 (nvp-bez235)
- BEZ235 (NVP-BEZ235, Dactolisib)
- NVP-BEZ 235
- NVP-BEZ235 (BEZ235)
- 2-methyl-2-[3-methyl-2-oxo-8-(3-quinolinyl)-1-imidazo[4,5-c]quinolinyl]propanenitrile
- BEZ-235
- Dactolisib
- NVPBEZ235
- BEZ 235
- NVP BEZ235
- RUJ6Z9Y0DT
- JOGKUKXHTYWRGZ-UHFFFAOYSA-N
- 2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile
- 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihyd
- 4-[2,3-Dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-α,α-dimethylbenzeneacetonitrile (ACI)
- 2-Methyl-2-[4-[3-methyl-2-oxo-8-(quinolin-3-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
- BEZ 23
- NVP-BEZ 235NX
- NVPBE 235
- RTB 101
-
- MDL: MFCD10565944
- Inchi: 1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3
- InChI-sleutel: JOGKUKXHTYWRGZ-UHFFFAOYSA-N
- LACHT: N#CC(C)(C)C1C=CC(N2C3C(=CN=C4C=3C=C(C3C=C5C(C=CC=C5)=NC=3)C=C4)N(C)C2=O)=CC=1
Berekende eigenschappen
- Exacte massa: 393.15900
- Monoisotopische massa: 469.19
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 3
- Complexiteit: 872
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 5.2
- Topologisch pooloppervlak: 73.1
Experimentele eigenschappen
- Dichtheid: 1.299
- Smeltpunt: 288-289°C
- Kookpunt: 701°C at 760 mmHg
- Vlampunt: 377.767°C
- Brekindex: 1.705
- PSA: 76.50000
- LogboekP: 4.36208
Dactolisib Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Waarschuwingsverklaring: P280-P305+P351+P338
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dactolisib Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL884-10mg |
Dactolisib |
915019-65-7 | 98+% | 10mg |
494CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL884-100mg |
Dactolisib |
915019-65-7 | 98+% | 100mg |
1673CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KL884-50mg |
Dactolisib |
915019-65-7 | 98+% | 50mg |
1029CNY | 2021-05-08 | |
| TRC | N925750-10mg |
NVP-BEZ 235 |
915019-65-7 | 10mg |
$ 52.00 | 2023-09-06 | ||
| TRC | N925750-25mg |
NVP-BEZ 235 |
915019-65-7 | 25mg |
$ 57.00 | 2023-09-06 | ||
| TRC | N925750-50mg |
NVP-BEZ 235 |
915019-65-7 | 50mg |
$ 75.00 | 2023-09-06 | ||
| TRC | N925750-100mg |
NVP-BEZ 235 |
915019-65-7 | 100mg |
$138.00 | 2023-05-17 | ||
| TRC | N925750-250mg |
NVP-BEZ 235 |
915019-65-7 | 250mg |
$282.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031394-100mg |
Dactolisib |
915019-65-7 | 99% | 100mg |
¥1112 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031394-25mg |
Dactolisib |
915019-65-7 | 99% | 25mg |
¥371 | 2024-05-21 |
Dactolisib Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , 3-Pentanol ; 20 min, 230 °C; 230 °C → rt
1.2 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 10 min, 150 °C; 150 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 10 min, 150 °C; 150 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Catalysts: Triphenylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 60 °C; 60 °C → 100 °C; 95 - 100 °C; 1.5 h, > 95 °C; 2 - 6 h, > 95 °C
1.2 Reagents: L-(+)-Cysteine Solvents: Water ; 20 min, > 95 °C; 0.5 - 1 h, > 95 °C; 9 h, 95 °C → 0 °C; 4 h, 0 °C
1.2 Reagents: L-(+)-Cysteine Solvents: Water ; 20 min, > 95 °C; 0.5 - 1 h, > 95 °C; 9 h, 95 °C → 0 °C; 4 h, 0 °C
Referentie
- Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale, Organic Process Research & Development, 2019, 23(9), 1908-1917
Productiemethode 3
Reactievoorwaarden
Referentie
- A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types, Biochemical Journal, 2011, 438(1), 53-62
Dactolisib Raw materials
- (quinolin-3-yl)boronic acid
- Carbamic acid, N-(6-bromo-4-chloro-3-quinolinyl)-N-methyl-, 1-methylethyl ester
- 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile
- 2-(4-Aminophenyl)-2-methylpropanenitrile
Dactolisib Preparation Products
Dactolisib Gerelateerde literatuur
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen organische heterocyclische verbindingen Quinolines en afgeleiden Fenylquinolines
- Ander, alleen de vertaalde tekst tonen. chemische additieven Functionele additieven
- Farmaceutische en biochemische producten Medisch, geef alleen de vertaalde tekst weer. doelklasse
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- 50449-65-5(2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-1-(2-phenylethyl)-)
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- 581810-01-7(Urea, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-N'-5-isoquinolinyl-)
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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